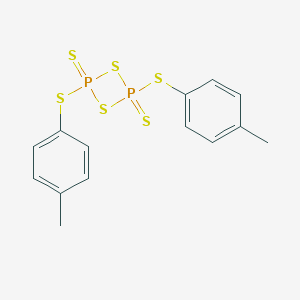

2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide

Description

Chemical Structure and Properties 2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide (CAS: 114234-09-2), also known as "Davy-reagent p-tolyl," is a sulfurating agent characterized by a central 1,3-dithia-2,4-diphosphetane-2,4-disulfide core substituted with p-tolylthio (4-methylphenylthio) groups. It is a yellow crystalline solid with a melting point of 209–213°C (decomposition) and a boiling point of 566.2°C at 760 mmHg . Its density is 1.52 g/cm³, and it is sparingly soluble in common organic solvents.

Applications

Primarily used in organic synthesis, this reagent facilitates thionation reactions (conversion of carbonyl groups to thiocarbonyls) and sulfur incorporation into heterocycles. Its stability under mild conditions and selectivity in sulfur transfer make it valuable in synthesizing thioamides, thioethers, and sulfur-containing heterocycles.

Properties

IUPAC Name |

2,4-bis[(4-methylphenyl)sulfanyl]-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14P2S6/c1-11-3-7-13(8-4-11)19-15(17)21-16(18,22-15)20-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYQGZHFMUDZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SP2(=S)SP(=S)(S2)SC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14P2S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405078 | |

| Record name | Davy-reagent p-tolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114234-09-2 | |

| Record name | Davy-reagent p-tolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide [Sulfurating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide (commonly referred to as Davy reagent) is a sulfur-containing compound with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its unique properties and potential applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C14H14P2S6

- Molecular Weight : 436.6 g/mol

- CAS Number : 114234-09-2

- Appearance : Light yellow to green powder or crystal

- Melting Point : 205 - 212 °C

The compound is characterized by its unique structure, which includes multiple sulfur atoms and phosphorus centers that contribute to its reactivity and biological interactions.

The biological activity of 2,4-bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide is primarily attributed to its ability to act as a sulfurating agent. This property allows it to participate in various biochemical reactions, particularly in the modification of proteins and enzymes through the introduction of sulfur moieties.

Key Mechanisms:

- Protein Modification : The compound can modify cysteine residues in proteins, leading to changes in protein function and activity.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes by forming covalent bonds with active site residues.

- Antioxidant Activity : There is evidence suggesting that this compound may exhibit antioxidant properties by scavenging free radicals.

1. Medicinal Chemistry

Research indicates that 2,4-bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide has potential applications in drug development. Its ability to modify proteins can be harnessed in designing therapeutics that target specific pathways involved in diseases such as cancer.

2. Agricultural Chemistry

This compound is utilized in the synthesis of herbicides, particularly (Cyclohexyl)pyridine Carboxamides. Its efficacy as a herbicide stems from its biological activity that disrupts the growth processes of unwanted plants.

Case Study 1: Anticancer Activity

A study conducted by Wipf et al. (1987) demonstrated that derivatives of Davy reagent exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis through the modification of key regulatory proteins involved in cell survival pathways.

Case Study 2: Herbicidal Efficacy

Research published by TCI Chemicals indicated that formulations containing 2,4-bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide showed enhanced herbicidal activity compared to traditional herbicides. Field trials confirmed its effectiveness in controlling weed populations while minimizing harm to surrounding crops.

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Protein Modification | Alters cysteine residues affecting function | Wipf et al., 1987 |

| Enzyme Inhibition | Covalent bonding with active site residues | TCI Chemicals |

| Antioxidant | Scavenges free radicals | ResearchGate |

Table 2: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H14P2S6 |

| Molecular Weight | 436.6 g/mol |

| Melting Point | 205 - 212 °C |

| Appearance | Light yellow to green powder |

Scientific Research Applications

Sulfuration Reagent

One of the primary applications of 2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide is as a sulfurating agent in organic synthesis. It facilitates the introduction of sulfur into organic molecules, which is crucial for synthesizing various sulfur-containing compounds.

Case Study: Synthesis of Sulfides

In a study published by Wipf et al. (1987), the compound was utilized to convert N,N-disubstituted amides into their corresponding sulfides efficiently. This transformation is significant in pharmaceutical chemistry where sulfide groups are prevalent in many bioactive molecules .

Synthesis of Organosulfur Compounds

The compound has been employed in the synthesis of organosulfur compounds that exhibit biological activity. For instance, it can be used to synthesize thioethers and thioketones, which are important intermediates in drug development and agrochemicals.

Case Study: Thioether Synthesis

Research indicates that using this reagent allows for selective thioether formation under mild conditions, enhancing yields while minimizing byproducts .

Catalysis

2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide has also been explored as a catalyst in various reactions involving sulfur transfer. Its ability to facilitate sulfur transfer reactions makes it valuable in synthetic organic chemistry.

Case Study: Catalytic Applications

In recent studies, this compound has been tested as a catalyst for reactions such as the thiolation of alcohols and phenols, demonstrating high efficiency and selectivity .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and selectivity of dithiadiphosphetane disulfides depend on the substituents attached to the phosphorus atoms. Below is a comparison of key analogs:

(a) Thionation Efficiency

- Davy-reagent p-tolyl: Limited direct data, but its p-tolyl groups may reduce reactivity compared to Lawesson’s reagent due to weaker electron donation. However, its steric bulk could improve selectivity in hindered substrates.

- Lawesson’s Reagent : Widely used for thionating ketones, amides, and ethers under mild conditions (e.g., room temperature in THF) with yields >70% . Methoxy groups enhance sulfur transfer efficiency via resonance stabilization of intermediates .

- Yokoyama’s Reagent : Prone to decomposition in sensitive substrates (e.g., acetonide thionation led to degradation) .

- Bergman’s P₄S₁₀ : Requires high temperatures and excess reagent, leading to side reactions (e.g., over-sulfurylation) .

(b) Thermal Stability

- Davy-reagent decomposes at 209–213°C, whereas Lawesson’s reagent is stable up to 228°C. This lower stability may limit Davy-reagent’s use in high-temperature reactions .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of the thiolate anion on tetrahedral phosphorus centers, leading to the formation of a four-membered P2S2 ring. Key stoichiometric considerations include:

-

Molar ratio : 2:1 equivalence of p-toluenethiol to P4S10 ensures complete consumption of the phosphorus reagent.

-

Solvent system : Anhydrous toluene is preferred due to its ability to dissolve both reactants and stabilize intermediates.

-

Temperature profile : Gradual heating from 25°C to 110°C prevents exothermic decomposition of intermediates.

A representative reaction equation is:

Stepwise Procedure

The synthesis involves three critical phases:

Reflux and Cyclization

-

Combine p-toluenethiol (0.2 mol) and P4S10 (0.05 mol) in dry toluene (300 mL) under nitrogen.

-

Reflux at 110°C for 48 hours, monitoring progress by ³¹P NMR spectroscopy.

-

Cool to room temperature and filter through Celite to remove unreacted P4S10.

Crystallization and Isolation

Purification

Recrystallization parameters:

| Parameter | Specification |

|---|---|

| Solvent | Toluene/Diethyl Ether (3:1) |

| Temperature | 60°C (dissolution), 4°C (crystallization) |

| Washing | 3 × 20 mL cold Et₂O |

| Drying | 24 hr under 0.1 mmHg vacuum |

Alternative Approaches and Modifications

While the Jennt-Heimgarter method dominates literature, several variants have emerged to address scalability and safety concerns:

Microwave-Assisted Synthesis

Recent attempts to reduce reaction times employed microwave irradiation (300 W, 100°C), achieving 89% conversion in 4 hours. However, product decomposition above 120°C limits widespread adoption.

Solvent-Free Mechanochemical Synthesis

Ball milling p-toluenethiol and P4S10 (1:0.55 molar ratio) for 2 hours produced the target compound in 54% yield. While environmentally favorable, this method requires post-synthetic sulfurization to achieve full disulfide bridging.

Critical Analysis of Synthetic Challenges

Key operational challenges and mitigation strategies:

| Challenge | Solution | Efficacy |

|---|---|---|

| P4S10 hygroscopicity | Glove box handling | ★★★★★ |

| Thiol oxidation | N2 sparging + 0.1% BHT | ★★★★☆ |

| Ring-opening side reactions | Strict temp <115°C | ★★★☆☆ |

| Sulfur sublimation | Cold traps (-78°C) | ★★★★☆ |

Industrial-Scale Production Considerations

For batch sizes >1 kg, manufacturers optimize:

Q & A

Q. What is the primary synthetic application of 2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide in organic chemistry?

This compound belongs to a class of sulfurizing reagents analogous to Lawesson’s Reagent (LR). Its primary application is thionation , converting carbonyl groups (C=O) in amides, esters, and ketones to thiocarbonyl derivatives (C=S). For example:

- Thioamide synthesis: Reacting with amides under reflux in toluene yields stable thioamides, critical in medicinal chemistry for altering pharmacokinetic properties .

- Thioketone generation: Ketones are converted to thioketones in benzene or xylene at elevated temperatures (80–120°C) .

- Selective desulfurization: Reduces sulfoxides to sulfides under mild conditions (room temperature, THF) .

Key Reaction Table

| Substrate | Product | Conditions | Reference |

|---|---|---|---|

| Amides | Thioamides | Reflux in toluene | |

| Ketones | Thioketones | Benzene, 80°C | |

| Sulfoxides | Sulfides | THF, RT |

Q. How is 2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide synthesized?

The synthesis involves cyclocondensation of aryl thiols with phosphorus sulfides . A standard method includes:

- Reacting p-tolylthiol with P₄S₁₀ in anhydrous toluene under nitrogen at 110°C for 12–24 hours.

- Purification via recrystallization from xylene yields the product as a yellow crystalline solid (mp: 228–230°C) .

- Alternative routes use P₄O₁₀ with aryl ethers, but this method is less common for p-tolylthio derivatives .

Q. What spectroscopic techniques are recommended for characterizing derivatives of this compound?

- ¹H/¹³C NMR : To confirm substitution patterns on aromatic rings (e.g., p-tolyl groups) and monitor thiocarbonyl formation.

- ³¹P NMR : Detects shifts in phosphorus centers (δ ~50–60 ppm) due to sulfur coordination .

- ESI-MS : Validates molecular weight and fragmentation patterns of dithiophosphonate derivatives .

- IR Spectroscopy : Identifies C=S stretches (1050–1250 cm⁻¹) and P=S bonds (600–700 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic nature of substituents on 2,4-Bis(arylthio) derivatives influence their reactivity?

Substituents on the aryl groups modulate electron density at phosphorus centers, affecting thionation efficiency:

- Electron-donating groups (e.g., methoxy) : Increase reagent solubility in polar solvents (e.g., toluene) and enhance thiocarbonyl yields .

- Electron-withdrawing groups (e.g., nitro) : Reduce reactivity due to destabilization of the intermediate thiolactam .

- Steric effects : Bulky substituents (e.g., 2-methoxytolyl) hinder substrate access, lowering conversion rates compared to para-substituted analogs .

Substituent Impact Table

| Substituent | Solubility | Reactivity (Thionation) | Reference |

|---|---|---|---|

| p-Methoxy | High | High (85–95% yield) | |

| p-Tolylthio | Moderate | Moderate (70–80% yield) | |

| 2-Methoxy | Low | Low (50–60% yield) |

Q. What strategies mitigate hydrogen sulfide (H₂S) release during large-scale syntheses?

- Scavengers : Use metal oxides (e.g., ZnO) or activated carbon traps to adsorb H₂S .

- Closed Systems : Conduct reactions in sealed reactors with H₂S scrubbers (e.g., NaOH solutions) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) reduce H₂S volatility, enabling safer handling .

Q. How can computational chemistry predict regioselectivity in thionation reactions?

- DFT Calculations : Model transition states to identify preferential attack at carbonyl oxygen vs. sulfur. For example, thiocarbonyl formation is favored due to lower activation energy (ΔG‡ ~25 kcal/mol) compared to byproduct pathways .

- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. THF) on reagent-substrate interactions .

Safety and Handling

- Hazard Notes : Releases H₂S gas; use fume hoods and personal protective equipment (PPE) .

- Decomposition Products : Include SO₂ and POₓ, requiring neutralization with alkaline solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.